

Application Notes and Protocols for NCGC00138783 TFA in Animal Studies

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Compound of Interest

Compound Name: NCGC00138783 TFA

Cat. No.: B10856936

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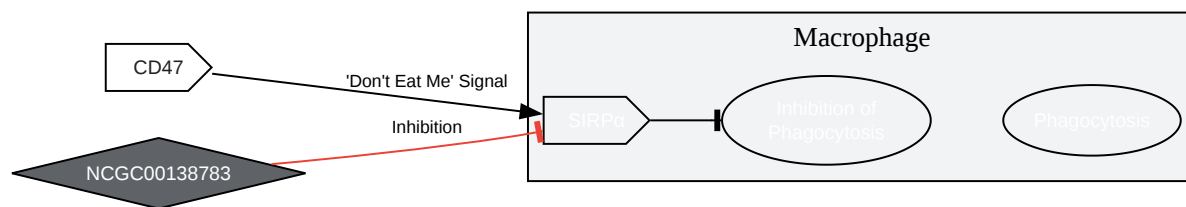
Introduction

NCGC00138783 is a selective small molecule inhibitor of the CD47-SIRP α interaction, a critical innate immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages.^[1] By blocking this "don't eat me" signal, NCGC00138783 has the potential to restore the ability of macrophages to recognize and eliminate tumor cells. The trifluoroacetate (TFA) salt of NCGC00138783 is often used for research purposes. These application notes provide a summary of available data and detailed protocols for the use of **NCGC00138783 TFA** in preclinical animal studies, with a focus on dosing, formulation, and experimental design.

While specific in-vivo dosing information for **NCGC00138783 TFA** is not readily available in the public domain, studies on a closely related derivative provide valuable insights into effective dosage ranges. This document leverages that information to provide exemplary protocols.

Signaling Pathway

The CD47-SIRP α signaling pathway is a key regulator of innate immunity. The following diagram illustrates the mechanism of action for inhibitors like NCGC00138783.



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Caption: Mechanism of NCGC00138783 in blocking the CD47-SIRP α pathway.

Quantitative Data Summary

While no in-vivo data for **NCGC00138783 TFA** has been published, a derivative of NCGC00138783, referred to as "compound 6," has been evaluated in a murine lymphoma model. The results of this study are summarized below and can serve as a strong starting point for designing studies with **NCGC00138783 TFA**.

Table 1: In Vivo Efficacy of NCGC00138783 Derivative (Compound 6) in A20 Lymphoma Mouse Model

Compound	Dose (mg/kg)	Tumor Growth Inhibition (%)	Observation
Compound 6	3	53	No body weight loss observed.[2]
Compound 6	10	64	No body weight loss observed.[2]
Compound 6	30	67	No body weight loss observed.[2]

Experimental Protocols

Protocol 1: Formulation of NCGC00138783 TFA for In Vivo Administration

This protocol is based on recommendations from commercial suppliers for the in-vivo use of **NCGC00138783 TFA**.

Materials:

- **NCGC00138783 TFA** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile

Procedure:

- Prepare a stock solution:
 - Aseptically weigh the required amount of **NCGC00138783 TFA** powder.
 - Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
- Prepare the final dosing solution:
 - On the day of administration, dilute the DMSO stock solution with sterile corn oil to the final desired concentration.
 - A common vehicle composition is 10% DMSO and 90% corn oil.^[3]
 - For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 μ L of the 10 mg/mL DMSO stock solution to 900 μ L of sterile corn oil.
 - Vortex the solution thoroughly to ensure a uniform suspension.

Note: Always prepare the final dosing solution fresh on the day of use.

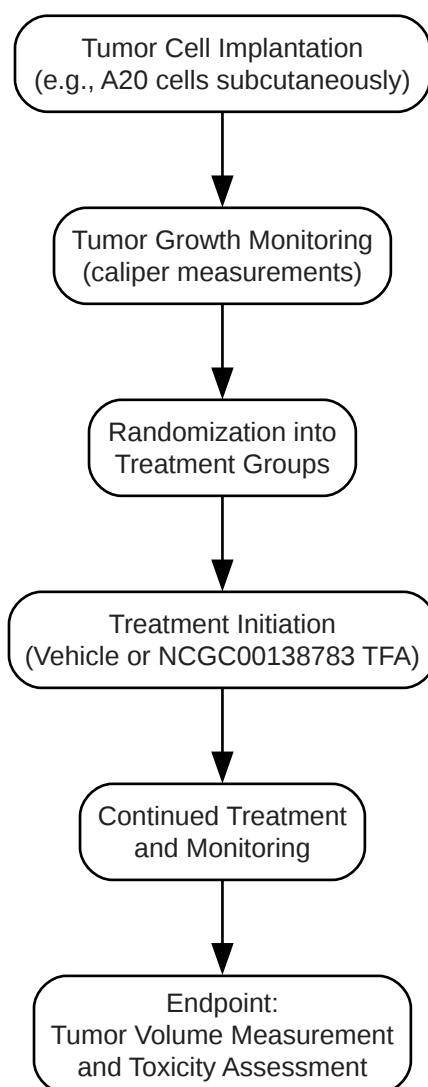
Protocol 2: Exemplary In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **NCGC00138783 TFA** in a murine cancer model, based on the study with its derivative.

Animal Model:

- BALB/c mice (or other appropriate strain for the chosen cell line)
- A20 lymphoma cells (or other syngeneic tumor cell line)

Experimental Workflow:



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Caption: General workflow for an in-vivo efficacy study.

Procedure:

- Tumor Cell Implantation:
 - Inject A20 lymphoma cells (e.g., 1×10^6 cells in 100 μ L of sterile PBS) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow. Monitor tumor volume every 2-3 days using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Randomization:
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle control (10% DMSO in corn oil)
 - Group 2: **NCGC00138783 TFA** (e.g., 3 mg/kg)
 - Group 3: **NCGC00138783 TFA** (e.g., 10 mg/kg)
 - Group 4: **NCGC00138783 TFA** (e.g., 30 mg/kg)
- Treatment Administration:
 - Administer the prepared **NCGC00138783 TFA** formulation or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified frequency (e.g., once daily).
- Monitoring:
 - Continue to monitor tumor growth and body weight every 2-3 days.
 - Perform daily clinical observations for any signs of toxicity (see Protocol 3).
- Endpoint:

- Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint size.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).

Protocol 3: Toxicity Monitoring

It is crucial to monitor for potential toxicity during in-vivo studies.

Parameters to Monitor:

- **Body Weight:** Record the body weight of each animal every 2-3 days. Significant weight loss (>15-20%) is a key indicator of toxicity.
- **Clinical Observations:** Perform daily checks for:
 - Changes in posture or ambulation
 - Changes in fur texture (piloerection)
 - Signs of dehydration or malnutrition
 - Changes in behavior (e.g., lethargy, aggression)
- **Complete Blood Count (CBC):** Given that some CD47-targeting agents have shown hematological side effects, it is advisable to perform CBC analysis on a subset of animals at baseline and at the end of the study to assess for anemia, thrombocytopenia, or other cytopenias.

General Toxicity of Trifluoroacetate (TFA)

It is important to note that the TFA salt itself has been studied for its toxicological profile. Oral repeated dose studies in rats have shown that TFA has low acute toxicity.^{[2][4]} The primary target organ identified is the liver, with mild hypertrophy observed as the main effect.^{[2][4]} TFA is considered a weak peroxisome proliferator in rats and has not demonstrated adverse effects in developmental or genotoxicity studies.^{[2][4]}

Conclusion

NCGC00138783 TFA is a promising small molecule inhibitor of the CD47-SIRP α immune checkpoint. While direct in-vivo dosing data for this specific compound is limited, research on its derivatives provides a strong foundation for designing and executing preclinical animal studies. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of **NCGC00138783 TFA**. As with any in-vivo study, careful dose-range finding and thorough toxicity monitoring are essential for obtaining robust and reliable results.

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